molecular formula C13H19ClN2O B1475242 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride CAS No. 1803586-24-4

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Cat. No.: B1475242
CAS No.: 1803586-24-4
M. Wt: 254.75 g/mol
InChI Key: UOUXTJZZHVJNGB-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride ( 1803586-24-4) is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 . It features a piperidine ring core, a structure of significant interest in medicinal chemistry, which is substituted with an amino group at the 3-position and a 2-phenylethanone moiety . This molecular architecture, combining an aromatic system with a basic amino group, makes it a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the design and synthesis of more complex molecules, particularly for exploring structure-activity relationships or creating targeted chemical libraries. The compound is offered with the Smiles code Cl.NC1CCCN(C(=O)Cc2ccccc2)C1, which fully describes its atomic connectivity . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. A list of potential suppliers for this compound is available for sourcing .

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXTJZZHVJNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride (CAS No. 1803586-24-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.76 g/mol
  • IUPAC Name : 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride can be attributed to its interactions with various biological targets:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival, potentially offering therapeutic benefits in cancer treatment .
  • Neurotransmitter Modulation : The piperidine moiety may influence neurotransmitter systems, particularly in the central nervous system, which could be relevant for treating neurological disorders .

Cancer Treatment

Research indicates that compounds similar to 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride may serve as Polo-like kinase 4 (PLK4) inhibitors. PLK4 is critical for centriole biogenesis, and its overexpression is associated with various cancers. Inhibition of PLK4 can lead to reduced cancer cell proliferation and increased apoptosis in certain cell lines .

Neurological Disorders

The compound's potential to modulate neurotransmitter systems suggests applications in treating conditions such as anxiety and depression. The piperidine structure is a common feature in many psychoactive drugs, indicating a possible pathway for therapeutic development .

Case Studies and Research Findings

StudyFindings
Wong et al. (2016)Demonstrated that PLK4 inhibition leads to centrosome removal, triggering p53 stabilization and cell cycle arrest in cancer cells .
Fong et al. (2016)Found that centrosome removal via small molecule-mediated PLK4 inhibition affects mitotic duration sensors, impacting cell proliferation in p53-positive cells .
Lambrus et al. (2016)Highlighted the role of centrosome dynamics in cancer cell behavior following PLK4 inhibition .

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that compounds containing piperidine moieties exhibit potential as therapeutic agents for CNS disorders. The structural similarity of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride to known psychoactive substances suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Study : A study investigated the effects of similar piperidine compounds on anxiety and depression models in rodents, showing promising anxiolytic and antidepressant-like effects .

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. The compound's ability to inhibit specific cancer cell lines has been noted, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that derivatives of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties, particularly in models of acute pancreatitis and other inflammatory diseases.

Case Study : In vivo experiments showed that treatment with similar compounds significantly reduced markers of inflammation in animal models, suggesting a potential role in managing inflammatory disorders .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
CNS DisordersAnxiolytic effectsPromising results in reducing anxiety-like behaviors
Anticancer ActivityCytotoxic effects on cancer cell linesInduced apoptosis in breast/lung cancer cells
Anti-inflammatory EffectsReduction of inflammatory markersSignificant decrease in inflammation in animal models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Key Features Reference
Target Compound Piperidine 3-Amino, phenylketone Hydrochloride salt, hydrogen-bonding amine
1-(2-Phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one (AB21,5b) Diazaspiro[3.5]nonane Phenethyl, phenylketone Enhanced rigidity, potential sigma receptor affinity
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride Piperidine 4-Methyl, 2-amino, phenylketone Methyl enhances lipophilicity; dual amino/ketone groups
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one Piperazine 2-Methyl, phenylketone Increased basicity due to piperazine nitrogen
1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one Aromatic ring 3,4-Dimethoxy, phenylketone Lacks amine; methoxy groups alter electronic profile

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride generally involves:

  • Formation or functionalization of the piperidine ring, specifically introducing the amino group at the 3-position.
  • Attachment of the phenylethanone moiety, often via acylation or coupling reactions.
  • Conversion to the hydrochloride salt for stability and isolation.

Key Synthetic Routes and Reagents

Synthesis of 3-Aminopiperidine Intermediate

A pivotal intermediate in the synthesis is the 3-aminopiperidin-2-one or related 3-aminopiperidine derivatives. According to recent pharmaceutical synthesis literature, this intermediate can be prepared by enzymatic dynamic kinetic resolution of keto esters followed by functional group transformations:

  • Starting from keto ester precursors, ω-transaminase enzymes with pyridoxal 5′-phosphate (PLP) cofactor are used to achieve high diastereoselectivity in forming piperidin-2-one rings.
  • Subsequent chemical modifications include N-trifluoroethylation and Boc deprotection to yield the 3-aminopiperidin-2-one intermediate in high yield (around 92%).
  • Coupling this intermediate with appropriate carboxylic acids under peptide coupling conditions (using HOBt and EDC) affords the target molecules with excellent yields (up to 95%).

Attachment of Phenylethanone Moiety

The phenylethanone (2-phenylethan-1-one) fragment is typically introduced via acylation or nucleophilic substitution:

  • Phenacyl bromide or derivatives can be used as electrophilic partners.
  • The amino group on the piperidine ring acts as a nucleophile to displace a leaving group on the phenacyl derivative.
  • Alternatively, acid chlorides derived from 2-phenylacetic acid are reacted with amines to form the ketone linkage.

For example, the conversion of fluorinated 2-phenylacetic acid to acid chloride (using POCl3) followed by condensation with N,O-dimethylhydroxylamine hydrochloride and further transformation to ketone intermediates has been reported, facilitating subsequent alkylation steps.

Detailed Stepwise Preparation Example

Step Reaction Reagents/Conditions Product/Intermediate Yield (%)
1 Dynamic kinetic resolution of keto ester ω-Transaminase, PLP cofactor Piperidin-2-one intermediate (diastereomeric mixture) High (not specified)
2 Crystallization of cis isomer t-BuOK in 2-Me-THF Crystalline cis-piperidin-2-one Not specified
3 N-Trifluoroethylation and Boc deprotection Trifluoroethyl trifluoromethanesulfonate 3-Aminopiperidin-2-one 92
4 Coupling with carboxylic acid HOBt, EDC, room temperature Target amide (1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one) 95
5 Formation of hydrochloride salt Treatment with HCl in suitable solvent 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride Quantitative

Alternative Synthetic Approaches

  • Nucleophilic substitution on halogenated precursors: Some syntheses start with halogenated pyrazine or pyridine derivatives, where nucleophilic substitution with Boc-protected aminopiperidine derivatives is performed, followed by deprotection and further functionalization.
  • Reductive amination and chiral resolution: In some cases, reductive amination of piperidine intermediates with ketones (e.g., cyclopentanone) followed by chiral resolution with di-p-toluoyl-L-tartaric acid has been used to obtain enantiomerically enriched products.
  • Mitsunobu reactions and Suzuki couplings: For related compounds, Mitsunobu alkylation and Suzuki cross-coupling reactions have been employed to introduce substituents on heterocyclic cores, which can be adapted for piperidine derivatives.

Purification and Salt Formation

  • The free base amine is often converted to its hydrochloride salt to improve crystallinity and stability.
  • Crystallization solvents include mixtures such as acetone/ethanol, ethanol/ether, or 2-propanol with a small amount of HCl, promoting formation of pure hydrochloride salts suitable for pharmaceutical use.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Reference
Enzymatic dynamic kinetic resolution + chemical modification ω-Transaminase, PLP, t-BuOK, trifluoroethyl triflate, HOBt, EDC High stereoselectivity, high yield, scalable Requires enzyme, multiple steps
Nucleophilic aromatic substitution on halogenated heterocycles Boc-protected aminopiperidine, K2CO3, DMF Straightforward substitution, versatile Needs halogenated precursors
Reductive amination + chiral resolution Pd/C hydrogenation, chiral acids Enantiomeric purity Multi-step, chiral resolution needed
Mitsunobu and Suzuki reactions Mitsunobu reagents, Pd catalysts Allows complex substitutions More complex setups
Salt formation HCl in ethanol or other solvents Improves stability and purity Requires careful crystallization

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes, and remove contaminated clothing . For accidental inhalation, move the affected individual to fresh air and monitor respiratory function, as piperidine derivatives may exhibit respiratory toxicity . Store the compound in a sealed container at 2–8°C to prevent degradation . Toxicity data may be limited; conduct in vitro cytotoxicity assays (e.g., MTT tests) before scaling up experiments .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Compare retention times against USP reference standards (e.g., trihexyphenidyl-related compounds) . Confirm molecular identity via Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., amine, ketone) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For hydrochloride salts, elemental analysis (CHNS/O) is critical to validate stoichiometry .

Q. What synthetic routes are documented for analogous piperidine-derived ketones, and how can they inform synthesis optimization?

  • Methodological Answer : Review protocols for 1-phenyl-3-pyrrolidinopropan-1-one hydrochloride and 3-piperidinopropiophenone hydrochloride . Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–5°C) to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Post-synthesis, purify via recrystallization using ethanol/water mixtures .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data between similar compounds be resolved?

  • Methodological Answer : Perform powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from databases (e.g., Cambridge Structural Database). For example, staggered vs. eclipsed configurations in COFs highlight the importance of symmetry analysis. If discrepancies persist, use single-crystal X-ray diffraction (SCXRD) to resolve atomic positions. Computational modeling (DFT or molecular dynamics) can validate observed geometries .

Q. What experimental strategies mitigate risks from uncharacterized toxicity in novel piperidine derivatives?

  • Methodological Answer : Implement tiered toxicity testing:

  • In vitro : Ames test for mutagenicity; hepatocyte assays for metabolic stability.
  • In vivo : Acute toxicity studies in rodents (OECD Guideline 423) at sub-milligram doses .
  • Mechanistic : Evaluate enzyme inhibition (e.g., CYP450 isoforms) using liver microsomes. Cross-reference safety data from structurally related compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate ).

Q. How does thermal stability impact storage and application in high-temperature reactions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. For example, COFs with piperidine-like backbones show stability up to 500–600°C , but hydrochloride salts may degrade at lower temperatures. Store samples in desiccators under inert gas (N₂/Ar) to prevent hygroscopic degradation . For reactions requiring heating, pre-test thermal stability via differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer : Replicate solubility tests under standardized conditions (e.g., USP guidelines ). Test solvents (water, DMSO, ethanol) at 25°C using gravimetric methods. If discrepancies persist, consider pH-dependent solubility (e.g., hydrochloride salt vs. free base) and validate via potentiometric titration .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

TechniqueTarget ParameterReference StandardAcceptable Criteria
HPLCRetention time ±0.1 minUSP trihexyphenidyl Purity ≥98%
FT-IRAmine stretch (3300 cm⁻¹)N/AMatch simulated spectrum
CHNS/OCl⁻ contentTheoretical: 14.8%Experimental: ±0.5%

Table 2 : Thermal Stability Comparison of Piperidine Derivatives

CompoundDecomposition Temperature (°C)MethodologySource
1-Phenyl-3-pyrrolidinopropan-1-one HCl220 (observed)TGA
COF-5 (eclipsed piperidine analog)600 (theoretical)PXRD/TGA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

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